molecular formula C25H30BrN3O3 B3592247 ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE

ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE

Cat. No.: B3592247
M. Wt: 500.4 g/mol
InChI Key: WHSFMAIPFLJFDR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, including bromination, amination, and esterification reactions. The exact synthetic route can vary, but it generally starts with the preparation of the indole core, followed by functionalization at specific positions to introduce the bromine, dimethylamino, hydroxy, phenyl, and pyrrolidinyl groups . Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole core structure. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE include other indole derivatives with different substituents. These compounds can vary in their biological activity and chemical properties, making each unique in its potential applications. Examples of similar compounds include:

Properties

IUPAC Name

ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-(pyrrolidin-1-ylmethyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30BrN3O3/c1-4-32-25(31)23-21(16-28-12-8-9-13-28)29(17-10-6-5-7-11-17)20-14-19(26)24(30)18(22(20)23)15-27(2)3/h5-7,10-11,14,30H,4,8-9,12-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSFMAIPFLJFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C3=CC=CC=C3)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 3
ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE

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